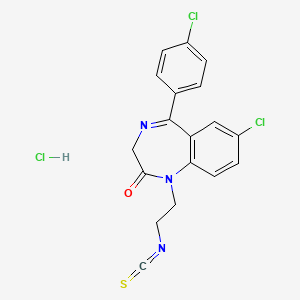

2H-1,4-Benzodiazepin-2-one, 7-chloro-5-(4-chlorophenyl)-1,3-dihydro-1-(2-isothiocyanatoethyl)-, monohydrochloride

Übersicht

Beschreibung

AHN 086, an irreversible ligand of "peripheral" benzodiazepine receptors.

Biologische Aktivität

The compound 2H-1,4-Benzodiazepin-2-one, 7-chloro-5-(4-chlorophenyl)-1,3-dihydro-1-(2-isothiocyanatoethyl)-, monohydrochloride is a member of the benzodiazepine family, which is known for its pharmacological effects including anxiolytic, sedative, and muscle relaxant properties. This article aims to explore its biological activity, focusing on its pharmacodynamics, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 321.16 g/mol. The structure includes a benzodiazepine core modified with chlorine and isothiocyanate groups that are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C15H13Cl2N2OS |

| Molecular Weight | 321.16 g/mol |

| CAS Number | [2955-37-5] |

| IUPAC Name | 7-chloro-5-(4-chlorophenyl)-1,3-dihydro-1-(2-isothiocyanatoethyl)-2H-1,4-benzodiazepin-2-one monohydrochloride |

The compound exhibits its biological effects primarily through modulation of the gamma-aminobutyric acid (GABA) receptor system. Benzodiazepines typically enhance the inhibitory effects of GABA by increasing the frequency of chloride channel opening when GABA binds to its receptor. This leads to increased neuronal inhibition and results in anxiolytic and sedative effects.

Pharmacological Studies

Research has shown that derivatives of benzodiazepines can exhibit a range of biological activities. For instance:

- Anxiolytic Effects : Studies indicate that similar compounds demonstrate significant anxiolytic activity in animal models when administered at appropriate doses .

- Cognitive Enhancement : Some derivatives have been investigated for their potential as cognitive enhancers. For example, modifications at specific positions on the benzodiazepine ring can lead to increased efficacy in enhancing cognitive functions .

Case Studies

A notable study evaluated the pharmacological properties of various benzodiazepine derivatives, including those structurally related to our compound. It was found that certain modifications could either enhance or diminish their activity:

- Study A : Investigated a series of benzodiazepines with varying substitutions at the 7-position and their effects on anxiety-related behaviors in mice. The results indicated that compounds with halogen substitutions exhibited stronger anxiolytic effects compared to their non-halogenated counterparts .

- Study B : Focused on the cognitive effects of a related compound in Wistar rats, demonstrating significant improvements in memory retention and learning when administered at optimal dosages .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for developing more effective derivatives. Key findings include:

- Chlorine Substitution : The presence of chlorine at position 7 has been associated with enhanced binding affinity to GABA receptors.

- Isothiocyanate Group : The introduction of an isothiocyanate moiety at position 1 has been linked to increased neuroprotective effects in vitro, suggesting potential applications in neurodegenerative diseases .

Eigenschaften

IUPAC Name |

7-chloro-5-(4-chlorophenyl)-1-(2-isothiocyanatoethyl)-3H-1,4-benzodiazepin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl2N3OS.ClH/c19-13-3-1-12(2-4-13)18-15-9-14(20)5-6-16(15)23(8-7-21-11-25)17(24)10-22-18;/h1-6,9H,7-8,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITUTZPYBBPRLKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=C(C=C3)Cl)CCN=C=S.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl3N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40145964 | |

| Record name | AHN 086 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40145964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103625-22-5 | |

| Record name | AHN 086 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103625225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AHN 086 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40145964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.